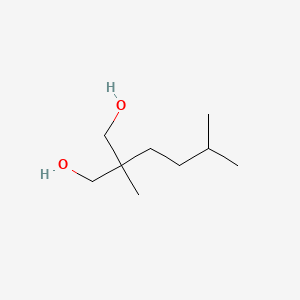

1,3-Propanediol, 2-isopentyl-2-methyl-

Description

1,3-Propanediol (1,3-PDO) is a diol with broad industrial applications, particularly in polymer synthesis and specialty chemicals. Derivatives of 1,3-PDO vary widely based on substituents, which influence their physicochemical behavior, metabolic pathways, and industrial utility. This article compares these analogs to infer the characteristics of 2-isopentyl-2-methyl-1,3-propanediol, leveraging data from microbial production studies, physicochemical analyses, and functional applications .

Properties

CAS No. |

25462-50-4 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-methyl-2-(3-methylbutyl)propane-1,3-diol |

InChI |

InChI=1S/C9H20O2/c1-8(2)4-5-9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |

InChI Key |

SXKIAUOJJWKUTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)(CO)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3-Propanediol, 2-isopentyl-2-methyl- involves several steps. One common method includes the following steps:

Aldol Condensation: Iso-valderaldehyde is reacted with an aqueous solution of a hydroxide base (such as sodium hydroxide or potassium hydroxide) and methanol to form (2Z)-2-isopropyl-5-methyl-2-hexenal.

Reduction: The (2Z)-2-isopropyl-5-methyl-2-hexenal is then reduced to form 2-isopropyl-5-methylhexanal.

Formaldehyde Reaction: The 2-isopropyl-5-methylhexanal is reacted with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol.

Methylation: Finally, the 2-isopentyl-2-isopropylpropane-1,3-diol is methylated to form 1,3-Propanediol, 2-isopentyl-2-methyl-.

Chemical Reactions Analysis

1,3-Propanediol, 2-isopentyl-2-methyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles.

Hydrogenation: It can be hydrogenated to form different products depending on the catalyst and conditions used.

Common reagents used in these reactions include hydrogen, halogens, and various catalysts such as copper or palladium. The major products formed from these reactions include alcohols, aldehydes, and carboxylic acids .

Scientific Research Applications

1,3-Propanediol, 2-isopentyl-2-methyl- has several scientific research applications:

Biology: It is used in the preparation of various biochemical reagents and as a solvent in biological experiments.

Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer in drug formulations.

Industry: It is widely used in the production of polymers, coatings, and as a precursor for methyl methacrylate, which is used to produce polymethyl methacrylate glass

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-isopentyl-2-methyl- involves its interaction with various molecular targets and pathways. It acts as a glycol, participating in various biochemical reactions and processes. Its primary hydroxyl groups allow it to react with diacids to form polyesters, which are used in various industrial applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The branching and substituent groups on 1,3-PDO significantly alter its reactivity and functionality. Key analogs include:

Table 1. Structural Comparison of 1,3-Propanediol Derivatives

- Branching Effects : The 2-isopentyl-2-methyl substitution (hypothetical) would introduce steric hindrance and hydrophobicity, similar to 2-isopropyl-1-methyl derivatives .

- Phenolic Derivatives: Compounds with methoxy/hydroxy aromatic groups exhibit antioxidant properties, unlike alkyl-substituted variants .

Comparative Analysis of Physicochemical Properties

Substituents dictate solubility, thermal stability, and partition coefficients (logP):

Table 2. Key Physicochemical Properties

- Thermodynamics : The high entropy of fusion (ΔfusS) for 2-(hydroxymethyl)-2-methyl-1,3-PDO suggests stable crystalline phases .

- Hydrophobicity : Alkyl substituents (e.g., isopropyl, isopentyl) increase logP, enhancing lipid solubility, while polar groups (e.g., hydroxymethyl) reduce it .

Research Findings and Key Studies

- Metabolic Dynamics : Glycerol and 1,3-PDO concentrations inversely correlate in bacterial cultures, with 1,3-PDO degrading faster than acetate/propionate .

- Enzymatic Specificity : Lignin peroxidase preferentially cleaves dimers with 3,5-dimethoxy groups, yielding guaiacol and syringic acid .

- Analytical Challenges : GC-FID methods resolve 1,3-PDO and glycerol in fermentation broths, critical for process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.